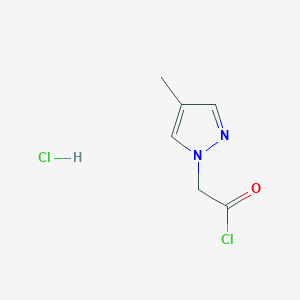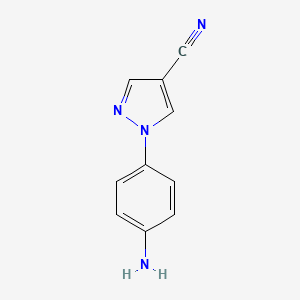
(4-Methyl-pyrazol-1-yl)-acetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methyl-pyrazol-1-yl)-acetyl chloride hydrochloride” is a biochemical compound with the molecular formula C6H7ClN2O HCl and a molecular weight of 195.05 . It is used for proteomics research .
Synthesis Analysis
Pyrazole derivatives, such as “(4-Methyl-pyrazol-1-yl)-acetyl chloride hydrochloride”, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of “(4-Methyl-pyrazol-1-yl)-acetyl chloride hydrochloride” is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives are particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
“(4-Methyl-pyrazol-1-yl)-acetyl chloride hydrochloride” is a solid compound . Its physical and chemical properties are determined by its molecular structure, which includes a five-membered heterocyclic ring with two adjacent nitrogen atoms .Scientific Research Applications
Medicinal Chemistry
(CAS No.: 53617-36-0):Synthesis and Structure
- It can be synthesized by reacting 1-methyl-4-piperidin-4-yl-piperazine with acetyl chloride in the presence of a suitable base or coupling reagent .
Physicochemical Properties
Pharmacokinetics
Druglikeness
Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse, depending on their chemical structure and the target biological system . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Future Directions
The future directions of research on pyrazole derivatives like “(4-Methyl-pyrazol-1-yl)-acetyl chloride hydrochloride” are promising. Due to their interesting pharmacological properties, pyrazole systems have attracted more attention . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-8-9(3-5)4-6(7)10;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRLGSGGCZJBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190011-74-5 |
Source


|
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)
![N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)
![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)
![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
